2-(Difluoromethyl)-4,5-dimethoxybenzoic acid
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Overview
Description
2-(Difluoromethyl)-4,5-dimethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two methoxy groups and a difluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 4,5-dimethoxybenzoic acid using difluoromethylating agents such as bromodifluoromethane (BrCF2H) or chlorodifluoromethane (ClCF2H) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of metal catalysts, such as palladium or silver, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,5-dimethoxybenzaldehyde or 4,5-dimethoxybenzoic acid.
Reduction: Formation of 2-(difluoromethyl)-4,5-dimethoxybenzyl alcohol.
Substitution: Formation of 2-(substituted difluoromethyl)-4,5-dimethoxybenzoic acid derivatives.
Scientific Research Applications
2-(Difluoromethyl)-4,5-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-4,5-dimethoxybenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4,5-Dimethoxybenzoic acid: Lacks the difluoromethyl group, making it less lipophilic and potentially less bioactive.
Uniqueness
2-(Difluoromethyl)-4,5-dimethoxybenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems compared to its analogs .
Properties
IUPAC Name |
2-(difluoromethyl)-4,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGSLBCHSJIGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)F)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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